四锂硅酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetralithium silicate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties. It is known for forming highly symmetrical crystal structures and has been used in different chemical reactions and analyses.

Synthesis Analysis

The synthesis of tetralithium silicate involves the reduction of certain precursors, such as octasilyltrimethylenecyclopentene, with lithium metal in solvents like tetrahydrofuran, yielding orange crystals of the tetraanion tetralithium with a unique π-system (Sekiguchi, Matsuo, & Akaba, 1998).

Molecular Structure Analysis

The molecular structure of tetralithium silicate derivatives has been established by X-ray crystallography. For instance, the tetralithium 3 compound, obtained from synthesis, has a monomeric structure with contact ion pairs in the crystals. The lithium atoms are bonded in a unique configuration to the silicon-containing rings, showing significant structural parameters compared to neutral starting molecules (Sekiguchi, Matsuo, & Akaba, 1998).

Chemical Reactions and Properties

Tetralithium silicate participates in various chemical reactions, including the formation of tetraanions and dilithium salts upon reaction with lithium metal. These reactions lead to significant changes in molecular structure, demonstrating the compound's reactive nature and its potential utility in synthesizing complex silicate structures (Matsuo, Watanabe, & Sekiguchi, 2000).

Physical Properties Analysis

Although specific studies directly detailing the physical properties of tetralithium silicate were not found, the related compounds, as studied through X-ray crystallography and NMR spectroscopy, suggest that tetralithium silicates form highly symmetrical and stable crystal structures. These properties are crucial for understanding the physical behavior of these compounds in different environments.

Chemical Properties Analysis

The chemical properties of tetralithium silicates, such as electron density distribution and bond polarization, have been analyzed, showing that these compounds exhibit unique chemical bonds and charge distributions. This is indicative of their potential utility in various chemical applications, including catalysis and materials science (Kinzhybalo, Mermer, Lis, & Starynowicz, 2013).

科学研究应用

结构表征:四锂衍生物,如双(二乙醚-κO)四(四氢呋喃-κO)[μ4-四(1-萘酰亚胺)硅烷(4−)]四锂(I)二乙醚溶剂化物,已得到结构表征,揭示了它们与原硅酸盐阴离子的等效性 (Copsey、Balakrishna 和 Chivers,2006).

电化学应用:四锂硅酸盐衍生物,如四羟基苯醌的四锂盐,在锂离子电池技术中显示出潜力。这些化合物既可以还原又可以氧化,提供良好的电化学性能和持续的可逆性,这对于可持续电池的开发非常重要 (Chen 等人,2009).

材料科学:四锂硅酸盐在各种材料的形成中发挥作用。例如,已经确定了四锂二磷酸盐新相的晶体结构,该结构由由 Li-O 四面体和焦磷酸盐基团构成的层组成 (Daidouh、Veiga、Pico 和 Martínez-Ripoll,1997).

催化:四锂硅酸盐相关化合物已用于催化,例如在负载在掺杂了锆的介孔二氧化硅催化剂上的四氢化萘的氢化和开环 (Rodriguez-castellon 等人,2004).

生物医学应用:在不同的背景下,四锂硅酸盐因其生物医学意义而被探索。例如,已经研究了肽在接近中性 pH 值下由原硅酸四乙酯诱导形成二氧化硅,这与生物医学应用(如药物输送系统和生物传感器)有关 (Sudheendra 和 Raju,2002).

保存和保护:四锂硅酸盐相关化合物已被用于材料的保存和保护,例如在烧制粘土砖的固结中,突出了其在建筑和文化遗产修复中的重要性 (Franzoni、Pigino、Leemann 和 Lura,2014).

安全和危害

未来方向

The reactivity of silicates in an aqueous solution is relevant to various chemistries ranging from silicate minerals in geology, to the C-S-H phase in cement, nanoporous zeolite catalysts, or highly porous precipitated silica . Therefore, the future directions of Tetralithium silicate could involve further exploration of its reactivity in various chemistries .

属性

IUPAC Name |

tetralithium;dioxido(oxo)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Li.2O3Si/c;;;;2*1-4(2)3/q4*+1;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRHBMJBRPHBGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

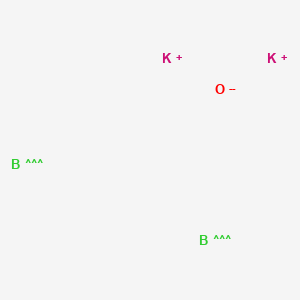

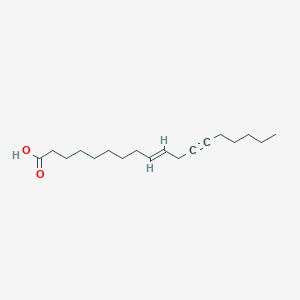

[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li4O6Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetralithium silicate | |

CAS RN |

13453-84-4 |

Source

|

| Record name | Silicic acid (H4SiO4), lithium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetralithium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。